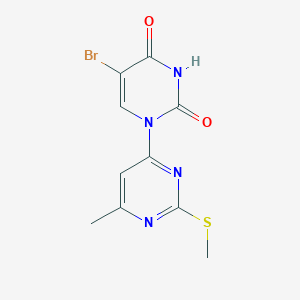

![molecular formula C21H25N5O2 B5512025 4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, involving similar structural moieties (Fussell et al., 2012). Moreover, the synthesis of pyrazole and piperidine derivatives often utilizes condensation reactions, as demonstrated in the production of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step synthesis (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and piperidine derivatives often include condensation, electrophilic substitution, and nucleophilic addition. The electrochemical synthesis of spiro compounds from piperidinones and pyrazolones highlights the versatility and regioselectivity of reactions involving these moieties (Shestopalov et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, as seen in the crystallographic studies of related compounds (Nadendla et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the compound's potential applications and interactions. For instance, the tautomeric structures of related aza cycles reveal the compound's dynamic nature and its implications on reactivity and stability (Buzykin et al., 2014).

科学的研究の応用

Aurora Kinase Inhibitor Applications

The compound has been found to be effective as an Aurora kinase inhibitor, demonstrating potential utility in treating cancer. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This property makes the compound a promising candidate for cancer therapy, underscoring the importance of targeting specific cell cycle regulators in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Research has shown that derivatives similar to the specified compound exhibit significant antitumor activity. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against several tumor cell lines, displaying potent antitumor activity both in vitro and in vivo. This highlights the compound's potential as a chemotherapeutic agent, particularly for its cytotoxic effects on cancer cells without causing undesirable effects in mice (H. Naito et al., 2005).

Dopamine D4 Receptor Ligand

Compounds with structural similarities have been identified as ligands for the human dopamine D4 receptor, with moderate affinity and selectivity over D2 receptors. This property is significant for the development of new therapeutic agents targeting neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. The ability to fine-tune the affinity and selectivity of these compounds for specific dopamine receptors could lead to more effective treatments with fewer side effects (M. Rowley et al., 1997).

Electrochemical Studies

Another research avenue involves the synthesis and characterization of novel Mannich bases bearing a pyrazolone moiety, demonstrating the compound's relevance in electrochemical studies. These studies provide insights into the compound's electrochemical behavior, which could be useful for developing new materials and sensors (K. Naik et al., 2013).

Anticancer Agent Synthesis

The exploration of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcases the compound's potential in the synthesis of anticancer agents. These studies highlight the compound's utility in the development of new therapeutic agents aimed at combating cancer through novel mechanisms of action (A. Rehman et al., 2018).

将来の方向性

特性

IUPAC Name |

1-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-16-13-22-26(14-16)15-17-9-11-25(12-10-17)20(27)8-7-19-23-21(24-28-19)18-5-3-2-4-6-18/h2-6,13-14,17H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUEWPGASQBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)